3'-O-acetyl-2'-deoxyuridine
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Overview
Description
3’-O-acetyl-2’-deoxyuridine: is a modified nucleoside analog, specifically a derivative of deoxyuridine. It is characterized by the presence of an acetyl group at the 3’ position of the sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-acetyl-2’-deoxyuridine typically involves the acetylation of 2’-deoxyuridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position .
Industrial Production Methods: While specific industrial production methods for 3’-O-acetyl-2’-deoxyuridine are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 3’-O-acetyl-2’-deoxyuridine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyuridine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves aqueous acid or base.
Oxidation: May involve reagents such as potassium permanganate or chromium trioxide.
Substitution: Can be achieved using nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Produces 2’-deoxyuridine.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-O-acetyl-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications .
Biology: In molecular biology, this compound is utilized in studies involving DNA synthesis and repair. It can be incorporated into DNA strands to investigate the effects of modified nucleosides on DNA structure and function .
Medicine: The compound has shown potential in anticancer research. It acts as an antimetabolite, interfering with DNA synthesis and inducing apoptosis in cancer cells. This makes it a candidate for the development of new chemotherapeutic agents .
Industry: In the pharmaceutical industry, 3’-O-acetyl-2’-deoxyuridine is used in the synthesis of nucleoside analogs for antiviral and anticancer drugs. Its unique properties make it valuable for the production of high-purity active pharmaceutical ingredients .
Mechanism of Action
3’-O-acetyl-2’-deoxyuridine exerts its effects primarily by incorporating into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to cell cycle arrest and apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
2’-deoxyuridine: The parent compound without the acetyl group.
5-fluoro-2’-deoxyuridine: A fluorinated analog with potent anticancer activity.
3’-azido-2’,3’-dideoxythymidine: An antiretroviral agent used in the treatment of HIV.
Uniqueness: 3’-O-acetyl-2’-deoxyuridine is unique due to its specific acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes involved in DNA synthesis, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C11H14N2O6 |
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Molecular Weight |
270.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H14N2O6/c1-6(15)18-7-4-10(19-8(7)5-14)13-3-2-9(16)12-11(13)17/h2-3,7-8,10,14H,4-5H2,1H3,(H,12,16,17)/t7-,8+,10+/m0/s1 |
InChI Key |
FGVDVJQZNYYWJO-QXFUBDJGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
CC(=O)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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